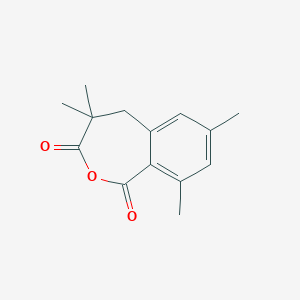

4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione

描述

4,4,7,9-Tetramethyl-5H-2-benzoxepine-1,3-dione is a bicyclic organic compound featuring a benzoxepine core (a fused benzene and oxepine system) with four methyl substituents at positions 4, 4, 7, and 7. This compound is structurally distinct due to its seven-membered oxepine ring fused to a benzene ring, which imposes unique steric and electronic properties.

属性

IUPAC Name |

4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-8-5-9(2)11-10(6-8)7-14(3,4)13(16)17-12(11)15/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSRZXPYXBNSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(C(=O)OC2=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321644 | |

| Record name | NSC379413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23342-31-6 | |

| Record name | NSC379413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC379413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multicomponent Catalytic Reactions

Rhodium/palladium dual-catalyzed systems show promise for constructing benzoxepine cores. A Rh(II)/Pd(0) system achieved three-component coupling of amines, propargylic carbonates, and α-diazo esters to form 1,3-dienes and propargylated products:

| Component | Role | Conditions |

|---|---|---|

| Rh₂(Oct)₄ (2 mol%) | Catalyzes carbene formation | MeCN, 60–80°C, 12 h |

| Pd₂(dba)₃ (3 mol%) | Facilitates cross-coupling | With ligands (dppf or BuBrettPhos) |

| Cs₂CO₃ (1.5–3.0 equiv) | Base for deprotonation | Inert atmosphere (Ar) |

Adaptation for Target Compound :

- Use methyl-substituted amines (e.g., N-methylaniline) and propargylic carbonates with methyl groups at positions 4,7,9.

- Post-reaction oxidation (e.g., MnO₂) could introduce the dione moiety.

Ugi Four-Component Reaction (4CR)

The Ugi reaction efficiently constructs benzodiazepine-diones via condensation of amines, aldehydes, isocyanides, and carboxylic acids. For benzoxepine-diones:

- Components :

- Amine: Methylated aniline derivative.

- Aldehyde: Ortho-methyl-substituted benzaldehyde.

- Isocyanide: tert-Butyl isocyanide.

- Carboxylic acid: Methylmalonic acid.

- Cyclization : Acidic or thermal conditions induce lactamization.

- Oxidation : Convert lactam to dione using Dess-Martin periodinane.

Key Challenges and Optimization

- Regioselective Methylation : Achieving precise substitution at positions 4,4,7,9 requires sterically directed alkylation agents (e.g., methyl triflate).

- Stability : The dione moiety is sensitive to nucleophilic attack; anhydrous conditions are critical.

- Catalyst Compatibility : Pd-based systems may require tailored ligands (e.g., dppf) to avoid over-reduction.

Synthetic Comparison Table

化学反应分析

Types of Reactions

4,4,7,9-Tetramethyl-5H-2-benzoxepine-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

科学研究应用

4,4,7,9-Tetramethyl-5H-2-benzoxepine-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Structural Comparison

Functional and Reactivity Differences

In contrast, the isoindole derivative in features a boat-configured six-membered ring stabilized by sulfur bridging, reducing strain but increasing torsional flexibility.

Substituent Effects :

- Methyl groups in the target compound enhance lipophilicity and steric hindrance, which may limit solubility in polar solvents. The phenyl and propyl groups in contribute to π-π stacking (phenyl) and hydrophobic interactions (propyl), favoring crystal packing via C–H···π bonds.

Functional Group Reactivity: The 1,3-dione groups in the target compound enable strong hydrogen-bonding interactions, making it a candidate for coordination chemistry.

Crystallographic and Packing Behavior

- Target Compound: Predicted to form layered structures via C=O···H–C interactions, with methyl groups contributing to dense van der Waals packing. No twin crystal behavior is reported.

- Compound : Exhibits a 3D network stabilized by C–H···O bonds and weak C–H···π interactions. The sulfoxide group bridges molecular layers, and the crystal exhibits inversion twinning .

Research Findings and Implications

Synthetic Utility :

- The methyl-rich benzoxepine derivative may serve as a rigid scaffold for drug design, while the sulfur-containing analog in could be tailored for asymmetric catalysis due to its stereogenic centers.

Material Properties :

- The target compound’s methyl groups likely lower melting points compared to the sulfoxide-containing compound, which has stronger dipole-dipole interactions.

Biological Relevance :

- Dione-containing compounds are often explored as protease inhibitors, whereas sulfoxides are studied for their anti-inflammatory or antioxidant properties.

生物活性

4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a benzoxepine core and a dione functional group, contributes to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione is C14H16O3, with a molecular weight of 232.28 g/mol. The compound features a bicyclic system that enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit DNA topoisomerases I and II, which are critical in cancer cell proliferation .

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. The structural characteristics of 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione may confer similar activities against bacterial and fungal strains.

The mechanism of action for 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione involves interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes related to cellular signaling pathways. The precise targets and pathways remain under investigation but are crucial for understanding its therapeutic potential .

Synthesis Methods

The synthesis of 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione typically involves cyclization reactions under controlled conditions. A common method includes the reaction of 2,4-dimethyl-6-(2-methylpropyl)benzene-1,2-dicarboxylic anhydride with suitable nucleophiles to form the benzoxepine ring.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione:

- Cytotoxicity in Cancer Cell Lines : A study reported that derivatives of similar structures showed selective cytotoxicity against lung cancer cells (IC50 = 0.4 µg/ml) compared to colon and stomach cancer cells (IC50 > 20 µg/ml) . This indicates that modifications in the structure can significantly affect biological activity.

- Topoisomerase Inhibition : Research demonstrated that certain benz[f]indole derivatives exhibited potent inhibitory activity against human DNA topoisomerases I and II. This suggests a potential pathway through which 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione could exert anticancer effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential activities of compounds similar to 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Benzoxepin-1-one | Contains a benzoxepine core | Lacks additional methyl groups |

| 5H-Dibenzo[b,e]azepin-5-one | Dibenzo structure | More complex polycyclic system |

| 1-Hydroxybenzoxepin | Hydroxy substituent on the benzene ring | Enhanced solubility and potential reactivity |

The uniqueness of 4,4,7,9-tetramethyl-5H-2-benzoxepine-1,3-dione lies in its specific arrangement of methyl groups and dione functionality which may influence its reactivity and biological properties differently compared to these similar compounds.

常见问题

Q. Table 1: Catalyst Screening for Cyclization Step

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| BF₃·OEt₂ | DCM | 25 | 68 | 92% |

| AlCl₃ | Toluene | 50 | 45 | 85% |

| None (thermal) | Xylene | 120 | 22 | 78% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。